N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-chloro-3-nitrobenzenesulfonamide
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Overview
Description
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-chloro-3-nitrobenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthofuran moiety, a chloro-nitrobenzene group, and a sulfonamide linkage, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-chloro-3-nitrobenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthofuran core, followed by the introduction of the acetyl and methyl groups. The chloro-nitrobenzene moiety is then attached through a sulfonamide linkage. Common reagents used in these reactions include acetic anhydride, methyl iodide, and chlorosulfonic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-chloro-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine, altering the compound’s properties.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-chloro-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-chloro-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The nitro group may undergo bioreduction, generating reactive intermediates that can interact with cellular components. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)benzenesulfonamide
- N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-ethoxybenzenesulfonamide
- N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-1-naphthalenesulfonamide
Uniqueness
Compared to similar compounds, N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-chloro-3-nitrobenzenesulfonamide stands out due to the presence of the chloro and nitro groups, which confer unique chemical reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and enhance its potential as a versatile research tool.
Properties
IUPAC Name |
N-(3-acetyl-2-methylbenzo[g][1]benzofuran-5-yl)-4-chloro-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O6S/c1-11(25)20-12(2)30-21-15-6-4-3-5-14(15)18(10-16(20)21)23-31(28,29)13-7-8-17(22)19(9-13)24(26)27/h3-10,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTBMSJGNVTHJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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